![molecular formula C44H87NO5 B3025664 nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate CAS No. 2089251-33-0](/img/structure/B3025664.png)

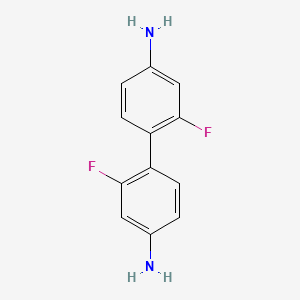

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

Übersicht

Beschreibung

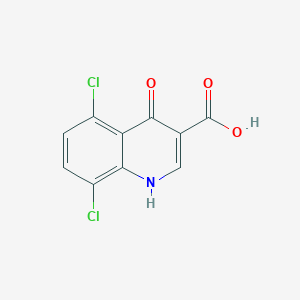

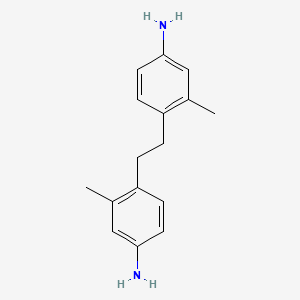

Lipid 5 is an ionizable cationic lipid with the formal name 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester. It has been used in the generation of lipid nanoparticles for the delivery of messenger RNA in vitro and in vivo . This compound is notable for its ability to enhance endosomal escape and sustain pharmacology and safety in non-human primates .

Wirkmechanismus

Target of Action

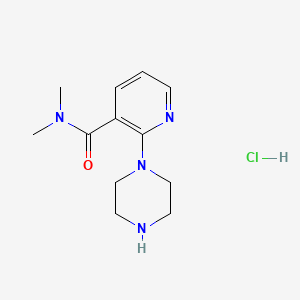

Lipid 5, a xenobiotic amino lipid, is a key component of novel mRNA-Lipid Nanoparticle (mRNA-LNP) medicines . The primary targets of Lipid 5 are the cells that take up the mRNA-LNPs. These cells then use the mRNA to produce the encoded protein . The role of these targets is to facilitate the production of the desired protein, which can have therapeutic effects.

Mode of Action

Upon intravenous administration, Lipid 5-containing LNPs are rapidly distributed throughout the body . The LNPs are taken up by cells, where the mRNA is released. The cell’s machinery then uses this mRNA as a template to synthesize the encoded protein . This process allows for the production of specific proteins that can have therapeutic effects.

Pharmacokinetics

After intravenous injection of Lipid 5-containing LNPs, Lipid 5 and its radiolabeled metabolites are rapidly distributed, with peak concentrations reached within 1 hour in most tissues . After 10 hours, Lipid 5 and its metabolites concentrate primarily in the urinary and digestive tracts . By 24 hours, Lipid 5 and its metabolites are localized almost exclusively in the liver and intestines, suggesting hepatobiliary and renal clearance . Lipid 5 and its metabolites are completely cleared within 168 hours (7 days) .

Action Environment

The action of Lipid 5 can be influenced by various environmental factors. For instance, the rate of distribution and clearance of Lipid 5 can be affected by factors such as the patient’s metabolism, the presence of other drugs, and individual physiological differences . Furthermore, the effectiveness of the protein produced can be influenced by the patient’s immune system and the presence of any diseases or conditions.

Biochemische Analyse

Biochemical Properties

It is known that Lipid 5 interacts with various biomolecules in the process of mRNA delivery and protein expression .

Cellular Effects

The effects of Lipid 5 on cells are primarily related to its role in mRNA delivery and protein expression . It is likely that Lipid 5 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Lipid 5 exerts its effects at the molecular level through its role in the synthesis of lipid nanoparticles for mRNA delivery and protein expression .

Temporal Effects in Laboratory Settings

Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 change over time, potentially influencing the stability and degradation of the product .

Dosage Effects in Animal Models

Given its role in mRNA delivery and protein expression, it is likely that the effects of Lipid 5 vary with dosage .

Metabolic Pathways

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various enzymes and cofactors .

Transport and Distribution

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in mRNA delivery and protein expression, it is likely that Lipid 5 is directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

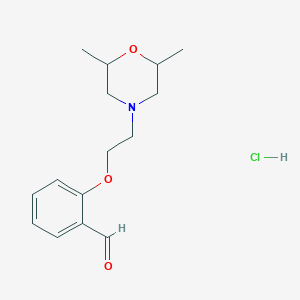

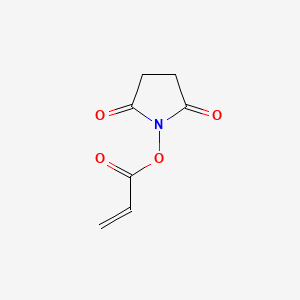

Die Herstellung von Lipid 5 beinhaltet die Synthese seiner Bestandteile, gefolgt von deren Zusammenfügung zum endgültigen Stoff. Das allgemeine Verfahren umfasst die folgenden Schritte:

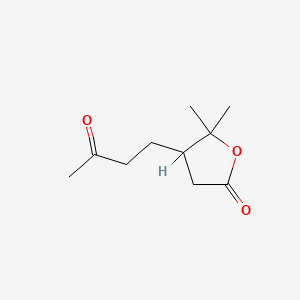

Herstellung von Lipid für die Hydratisierung: Die Lipide werden zunächst in einem organischen Lösungsmittel wie Chloroform oder einem Chloroform-Methanol-Gemisch gelöst und gemischt, um eine homogene Mischung zu gewährleisten.

Hydratisierung unter Rühren: Die Lipidlösung wird dann unter Rühren hydriert, um große, mehrlagige Vesikel zu bilden.

Größenanpassung für eine homogene Verteilung: Die Größe der Vesikel wird mit Schallenergie (Sonifizierung) oder mechanischer Energie (Extrusion) reduziert, um eine homogene Verteilung zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lipid 5 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst:

Lösen in organischem Lösungsmittel: Lipide werden in organischen Lösungsmitteln in höheren Konzentrationen gelöst.

Verdampfung und Trocknung: Das Lösungsmittel wird durch Rotationsverdampfung entfernt, und der Lipidfilm wird gründlich getrocknet, um Restlösungsmittel zu entfernen.

Lyophilisierung: Der Lipidfilm wird gefroren und lyophilisiert, um einen trockenen Lipidkuchen zu bilden, der bis zur Verwendung gelagert werden kann.

Chemische Reaktionsanalyse

Arten von Reaktionen

Lipid 5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen beinhalten die Aufnahme von Elektronen oder Wasserstoffatomen durch die Lipidmoleküle.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe im Lipidmolekül durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Sauerstoff, Wasserstoffperoxid und andere Peroxide.

Reduktionsmittel: Wasserstoffgas, Natriumborhydrid und andere Reduktionsmittel.

Substitutionsreagenzien: Halogene, Alkylierungsmittel und andere Elektrophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind:

Lipidperoxide: Geformt aus Oxidationsreaktionen.

Reduzierte Lipide: Geformt aus Reduktionsreaktionen.

Substituierte Lipide: Geformt aus Substitutionsreaktionen.

Analyse Chemischer Reaktionen

Types of Reactions

Lipid 5 undergoes various chemical reactions, including:

Oxidation: Lipid oxidation involves the reaction of lipids with oxygen, leading to the formation of lipid peroxides.

Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms by the lipid molecules.

Substitution: Substitution reactions involve the replacement of one functional group in the lipid molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents.

Substitution Reagents: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include:

Lipid Peroxides: Formed from oxidation reactions.

Reduced Lipids: Formed from reduction reactions.

Substituted Lipids: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

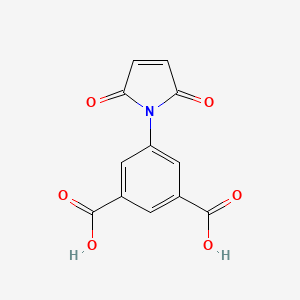

Lipid 5 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

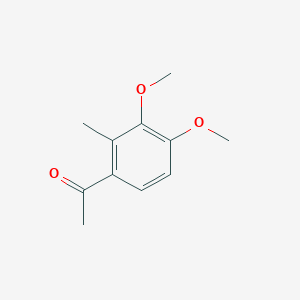

Chemie: Wird bei der Synthese und Modifikation von Lipid-Nanopartikeln für die Wirkstoffabgabe verwendet.

Biologie: Wird bei der Untersuchung von Lipid-Protein-Wechselwirkungen und Membrandynamik eingesetzt.

Industrie: Wird bei der Entwicklung neuer Wirkstoffabgabesysteme und Nanocarrier eingesetzt.

Wirkmechanismus

Lipid 5 entfaltet seine Wirkung über mehrere Mechanismen:

Endosomaler Austritt: Erhöht den Austritt von eingekapselten Molekülen aus Endosomen in das Zytoplasma.

Molekulare Zielstrukturen: Zielstrukturen sind Zellmembranen und erleichtern die Abgabe von Therapeutika.

Beteiligte Pfade: Beinhaltet Pfade, die mit dem Lipidstoffwechsel und der Membrandynamik zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

Lipid 5 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

DLin-MC3-DMA: Ein weiteres ionisierbares kationisches Lipid, das in Lipid-Nanopartikelformulierungen verwendet wird.

DSPC: Ein Phospholipid, das bei der Herstellung von Lipid-Nanopartikeln verwendet wird.

Einzigartigkeit von Lipid 5

Lipid 5 ist aufgrund seiner spezifischen Struktur einzigartig, die den endosomalen Austritt verbessert und die Abgabeeffizienz von eingekapselten Therapeutika steigert . Seine Fähigkeit, die Pharmakologie und Sicherheit bei nicht-menschlichen Primaten aufrechtzuerhalten, unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Eigenschaften

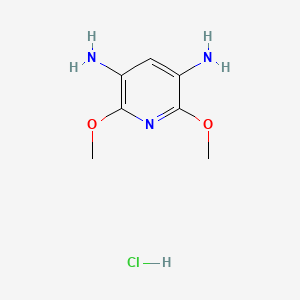

IUPAC Name |

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCVHPIKBGRCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-33-0 | |

| Record name | LIPIDV-004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

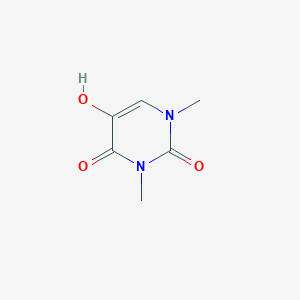

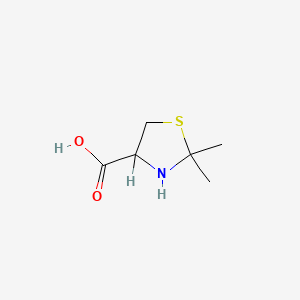

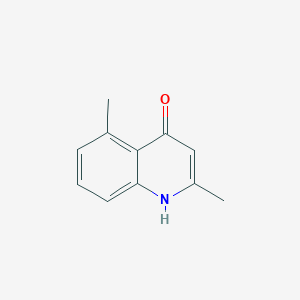

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.